

# Spectroscopic Analysis of Crotyl Bromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Crotyl bromide

Cat. No.: B1583404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **crotyl bromide** (predominantly trans-1-bromo-2-butene). This document details the characteristic spectral features, presents the data in a clear tabular format, and outlines the experimental protocols for acquiring such data.

## Spectroscopic Data

The following sections present the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for trans-**crotyl bromide**. These data are essential for the structural elucidation and quality control of this important reagent in organic synthesis.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of trans-**crotyl bromide** is characterized by signals in the olefinic and aliphatic regions, showing distinct multiplicities due to spin-spin coupling between the protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for trans-**Crotyl Bromide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.85	dddd	~15.1, ~6.8, ~1.4, ~1.4	H-3
~5.65	dqt	~15.1, ~6.8, ~1.4	H-2
~3.95	d	~6.8	H-1 (CH <sub>2</sub> Br)
~1.70	d	~6.8	H-4 (CH <sub>3</sub> )

Note: Spectral data can vary slightly depending on the solvent and the specific spectrometer frequency.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. For **trans-crotyl bromide**, four distinct signals are expected, corresponding to the four unique carbon atoms.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **trans-Crotyl Bromide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~133	C-3
~125	C-2
~33	C-1 (CH <sub>2</sub> Br)
~18	C-4 (CH <sub>3</sub> )

Note: <sup>13</sup>C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon atom.

## IR Spectroscopy

The infrared spectrum of **crotyl bromide** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data for trans-Crotyl Bromide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3020	Medium	=C-H stretch
~2920	Medium	C-H stretch (sp <sup>3</sup> )
~1670	Medium	C=C stretch
~1210	Strong	C-Br stretch
~965	Strong	=C-H bend (trans)

## Experimental Protocols

The following sections outline the general procedures for acquiring NMR and IR spectra for a liquid sample such as **crotyl bromide**.

### NMR Spectroscopy

#### Sample Preparation:

- Approximately 5-20 mg of **crotyl bromide** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred into a clean, dry 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

#### <sup>1</sup>H NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse sequence is used to acquire the free induction decay (FID).

- The FID is Fourier transformed to generate the  $^1\text{H}$  NMR spectrum.
- The spectrum is phased, and the baseline is corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### $^{13}\text{C}$ NMR Acquisition:

- A higher concentration of the sample (20-50 mg) is often preferred for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The spectrometer is tuned to the  $^{13}\text{C}$  frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- A larger number of scans are usually acquired compared to  $^1\text{H}$  NMR to achieve adequate signal intensity.
- Data processing steps are similar to those for  $^1\text{H}$  NMR.

## IR Spectroscopy

#### Sample Preparation (Neat Liquid):

- A drop of liquid **crotyl bromide** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is placed on top to create a thin liquid film between the plates.
- The "sandwich" is then mounted in the spectrometer's sample holder.

#### Attenuated Total Reflectance (ATR) - An Alternative Method:

- A small drop of the liquid sample is placed directly onto the ATR crystal.
- The spectrum is then collected without further sample preparation. This method is often quicker and requires less sample.

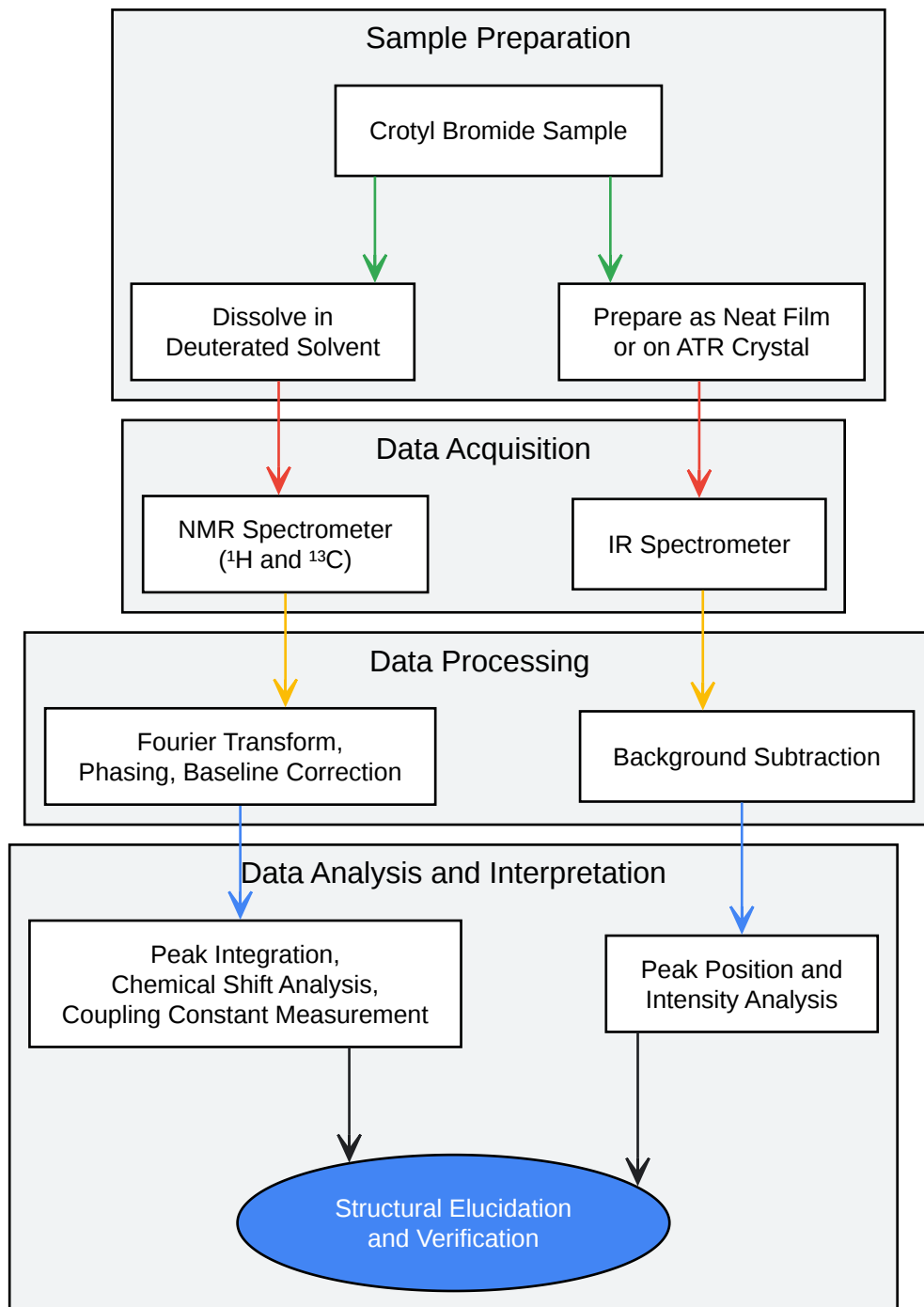
#### Data Acquisition:

- A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded.
- The sample is placed in the instrument.
- The sample spectrum is acquired.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **crotyl bromide**.

## Workflow for Spectroscopic Analysis of Crotyl Bromide



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Crotyl Bromide**.

- To cite this document: BenchChem. [Spectroscopic Analysis of Crotyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583404#spectroscopic-data-for-crotyl-bromide-nmr-ir]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)